4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine
Description
4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a methylsulfanyl (MeS-) group at position 5, and an amine at position 2. This structure imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
4-methyl-5-methylsulfanyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S2/c1-3-4(8-2)9-5(6)7-3/h1-2H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCGTPBUMBVLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-4-methyl-5-acetylthiazole with methylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Schiff Base Formation
The primary amine at position 2 undergoes condensation with carbonyl compounds to form imine derivatives. This reaction is catalyzed under acidic or neutral conditions.
Example Reaction:
Reaction with 4-(methylthio)benzaldehyde yields (E)-N-(4-(methylthio)benzylidene)-4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine .
| Reagent/Conditions | Product Structure | Yield | Reference |
|---|---|---|---|
| 4-(Methylthio)benzaldehyde, EtOH, reflux | Schiff base with CH=N linkage at position 2 | 58–85% |
Mechanism:
-
Nucleophilic attack by the amine on the aldehyde carbonyl.
-
Dehydration to form the imine bond.
Alkylation and Acylation
The amine undergoes alkylation or acylation to form secondary amines or amides.
Alkylation Example:
Reaction with methyl iodide yields N-(4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-yl)-N-methylamine .
| Reagent/Conditions | Product Structure | Yield | Reference |
|---|---|---|---|
| CH₃I, NaH, THF, 0°C → rt | N-methylated derivative | 70–85% |
Acylation Example:
Reaction with acetyl chloride produces N-(4-methyl-5-(methylsulfanyl)-1,3-thiazol-2-yl)acetamide .
Oxidation of Methylsulfanyl Group
The methylsulfanyl (SMe) group is oxidized to sulfoxide or sulfone derivatives under controlled conditions.
Reaction Pathway:
-
Sulfoxide: Oxidation with H₂O₂/CH₃COOH → 4-methyl-5-(methylsulfinyl)-1,3-thiazol-2-amine .
-
Sulfone: Oxidation with mCPBA → 4-methyl-5-(methylsulfonyl)-1,3-thiazol-2-amine .
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| H₂O₂ (30%), CH₃COOH | Sulfoxide (S=O) | 25°C, 6–12 hr | |
| mCPBA, DCM | Sulfone (O=S=O) | 0°C → rt, 4 hr |
Impact on Reactivity:
-
Sulfone derivatives exhibit enhanced electrophilicity for further substitutions.
Electrophilic Aromatic Substitution
The thiazole ring participates in electrophilic substitutions, though reactivity is moderated by electron-donating substituents.
Nitration Example:
Reaction with HNO₃/H₂SO₄ introduces nitro groups at position 4 or 5.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄, 0–5°C | 4-Nitro-5-(methylsulfanyl)-thiazol-2-amine | 45–60% |
Halogenation Example:
Bromination with Br₂/FeBr₃ yields 5-bromo-4-methyl-1,3-thiazol-2-amine derivatives.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl or heteroaryl group introductions.
Scientific Research Applications
Anticancer Activity
4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine and its derivatives have shown significant potential as anticancer agents. Research indicates that compounds containing thiazole moieties can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to interfere with cell cycle progression and induce apoptosis in tumor cells. For instance, certain analogues demonstrated cytotoxic effects against human glioblastoma and melanoma cells, suggesting their potential as selective antitumor agents .
- Case Studies : A study involving thiazole-linked compounds revealed that modifications at the phenyl ring significantly enhanced anticancer activity. Compounds with specific substitutions exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been documented across various studies.
- Spectrum of Activity : This compound has demonstrated activity against a range of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups on the thiazole ring appears to enhance its antibacterial properties .
- Research Findings : In one study, derivatives of this compound were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications led to improved efficacy against Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been a focus of research.
- Efficacy in Models : Compounds derived from this compound were evaluated in various seizure models. Results showed that these compounds could significantly reduce seizure activity, with some exhibiting protective effects comparable to standard anticonvulsants .
- Structure-Activity Relationship (SAR) : The anticonvulsant activity was found to correlate with specific structural features of the thiazole derivatives. For example, para-substituted phenyl groups on the thiazole ring were linked to enhanced anticonvulsant properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
The structural and functional diversity of 1,3-thiazol-2-amine derivatives arises from substitutions at positions 4, 5, and the amine group. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
However, analogs like T122 and MortaparibMild demonstrate that bulkier substituents (e.g., diphenylmethyl, triazolyl) are critical for high-affinity enzyme inhibition . Halogenated Derivatives: Compounds such as 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine exhibit increased molecular weight and halogen-induced polarity, which may enhance antibacterial activity .
Synthetic Strategies :
- Microwave-assisted synthesis () and nucleophilic substitution () are common methods for introducing substituents like methylsulfanyl or aryl groups. For example, MortaparibMild’s synthesis likely involves cyclization and sulfanyl-methylation steps .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Compound Name | LogP* | Solubility (Predicted) | Metabolic Stability |
|---|---|---|---|
| This compound | 1.8 | Moderate (lipophilic) | High (due to MeS-) |
| T122 | 4.2 | Low | Moderate |
| 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine | 2.9 | Low | High (halogenated) |
*LogP values estimated using fragment-based methods.
- Lipophilicity : The target compound’s methylsulfanyl group contributes to a balanced LogP (~1.8), whereas bulkier analogs (e.g., T122) exhibit higher LogP, reducing aqueous solubility.
- Metabolic Stability : Methylsulfanyl and halogen substituents generally resist oxidative metabolism compared to unsubstituted thiazoles .
Biological Activity
4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine is a thiazole derivative recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer, neurological disorders, and infections. This article synthesizes available data on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a methyl group and a methylsulfanyl group. Its structural characteristics contribute to its biological properties, making it a versatile scaffold for drug development.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : A study demonstrated that thiazole derivatives combined with cell-penetrating peptides exhibited enhanced antibacterial activity compared to their isolated forms .
- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Antitumor Activity
The anticancer potential of thiazole derivatives has been extensively studied. This compound has shown promising results in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | U251 (glioblastoma) | <20 | Induction of apoptosis via mitochondrial pathways |
| This compound | WM793 (melanoma) | <30 | Cell cycle arrest at G2/M phase |
Case Study : In a comparative analysis of various thiazole derivatives, this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of thiazole derivatives. The compound has been identified as a negative allosteric modulator of AMPA receptors:
- Research Findings : A study reported that thiazole derivatives significantly reduced the current amplitude in AMPA receptor assays, indicating potential neuroprotective effects .
- Implications : This mechanism suggests a role in treating neurodegenerative diseases by modulating excitatory neurotransmission.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies include:
Q & A
Basic Question: What are the common synthetic routes for preparing 4-Methyl-5-(methylsulfanyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of thiazol-2-amine derivatives typically involves cyclization reactions. For example, analogous compounds like 5-phenylthiazol-2-amine are synthesized via a Hantzsch thiazole synthesis:
Bromination : A ketone precursor (e.g., 1-(4-(methylsulfonyl)phenyl)-2-phenylethanone) is brominated using HBr and Br₂ in acetic acid under reflux .
Cyclization : The brominated intermediate reacts with thiourea or thioamide derivatives in polar solvents (e.g., DCM) to form the thiazole core .
Key factors affecting yield:
- Oxidizing/Reducing Agents : Use of NaHCO₃ to neutralize excess HBr improves purity .
- Temperature : Controlled reflux prevents side reactions (e.g., over-bromination).
Reference compounds: Similar pathways are validated for 5-(trifluoromethyl)-4H-1,3-thiazin-2-amine, where cyclization with Lawesson’s reagent is critical .
Advanced Question: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what software tools are recommended?
Methodological Answer:
X-ray crystallography is essential for confirming regiochemistry and substituent orientation. For example:
- Data Collection : Use high-resolution single-crystal data (e.g., Bruker SMART/SAINT systems) .
- Refinement : SHELXL (via SHELX suite) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .
- Validation : Check for R-factor convergence (target < 0.05) and validate hydrogen bonding using Mercury or Olex2 .
Case Study: The crystal structure of N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine confirmed substituent positions via anisotropic displacement parameters and Hirshfeld surface analysis .
Advanced Question: What strategies are employed to analyze the biological activity of this compound, particularly in anticancer research?
Methodological Answer:
In Vitro Screening :
- Cell Lines : Test against a panel of 60 cancer cell lines (e.g., NCI-60) to assess cytotoxicity .
- Mechanistic Studies : Use tubulin polymerization assays (for antimitotic activity) or kinase inhibition profiling (e.g., CDK2) .
Structure-Activity Relationship (SAR) :
- Modify the methylsulfanyl group to sulfonyl or sulfonamide derivatives to enhance solubility and target binding .
- Compare with analogs like 4-(4-methoxyphenyl)thiazol-2-amine to evaluate substituent effects on potency .
Data Interpretation: Resolve contradictions (e.g., variable IC₅₀ values) by normalizing against cell viability controls and validating via dose-response curves .
Basic Question: How is purity assessed during synthesis, and what analytical techniques are critical?
Methodological Answer:
Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .
- TLC : Monitor reaction progress using silica plates and iodine staining .
Spectroscopy :
- NMR : Confirm substitution patterns (e.g., methylsulfanyl at δ 2.5 ppm in ¹H NMR) and amine protons (δ 5.8–6.2 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₉N₂S₂ at 173.02 m/z) .
Advanced Question: How can contradictory data on this compound’s antimicrobial activity be reconciled?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and use reference strains (e.g., E. coli ATCC 25922) .
Structural Analogues : Compare with 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, where fluorobenzyl groups enhance membrane penetration but may reduce solubility .
Mechanistic Studies : Use fluorescence microscopy to confirm membrane disruption or β-galactosidase assays for bacterial lysis .
Resolution: Perform dose-dependent studies and correlate logP values (e.g., 2.1–3.5) with activity trends .
Advanced Question: What computational methods predict the physicochemical properties of this compound?
Methodological Answer:
logP Calculation : Use ChemAxon or PubChem’s XLogP3 to estimate hydrophobicity (e.g., predicted logP = 2.8) .
Docking Studies :
- Software : AutoDock Vina or Schrödinger Suite for target binding (e.g., tubulin or kinase domains) .
- Validation : Compare docking scores with experimental IC₅₀ values to refine pose predictions .
ADMET Prediction : SwissADME or ADMETLab2.0 assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
